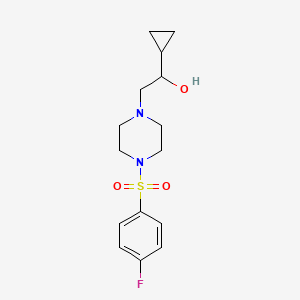![molecular formula C14H15ClN2O2 B2787946 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine CAS No. 1820650-93-8](/img/structure/B2787946.png)
3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine is an organic compound with the molecular formula C14H15ClN2O2 It is a derivative of pyridine, featuring a benzyloxyethoxy group and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyethoxy Intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.
Substitution Reaction: The 2-(benzyloxy)ethanol is then reacted with 5-chloropyridin-2-amine under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction can yield the corresponding amine.
Substitution: Chlorine substitution can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxyethoxy group can enhance the compound’s ability to cross cell membranes, while the chlorine atom can influence its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Benzyloxy)ethoxy]-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
3-[2-(Benzyloxy)ethoxy]-5-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
3-[2-(Benzyloxy)ethoxy]-5-iodopyridin-2-amine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine can influence its reactivity and binding properties compared to its bromine, fluorine, or iodine analogs
Properties
IUPAC Name |
5-chloro-3-(2-phenylmethoxyethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-8-13(14(16)17-9-12)19-7-6-18-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIWEXNATQTTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(N=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)
![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)
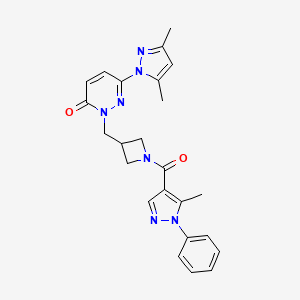
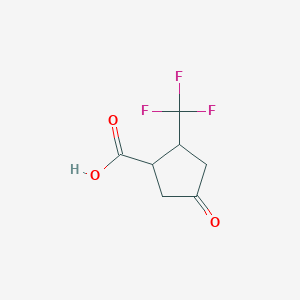
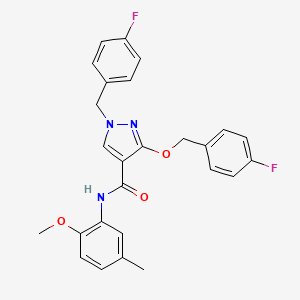
![benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B2787873.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2787874.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
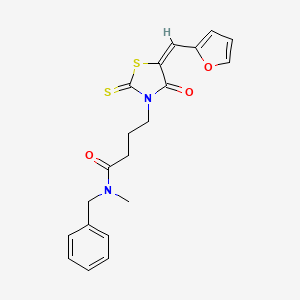
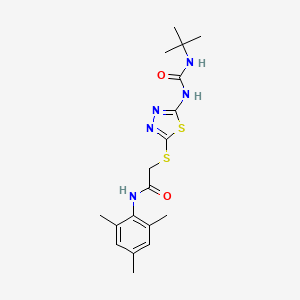
![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
